4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

Synthetic Chemistry Medicinal Chemistry Kinase Inhibitor Synthesis

4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline (CAS 200413-56-5), a heterocyclic compound with the molecular formula C12H18N4 and a molecular weight of 218.30 g/mol, features a saturated 5,6,7,8-tetrahydroquinazoline core directly substituted at the C4 position with an unsubstituted piperazine ring. This specific regiochemistry creates a non-planar, partially saturated scaffold with a topological polar surface area of 41.1 Ų and an XLogP3 of 1.2, properties that distinguish it from both fully aromatic quinazoline analogs and C2-substituted tetrahydroquinazoline isomers.

Molecular Formula C12H18N4
Molecular Weight 218.30 g/mol
Cat. No. B11887129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
Molecular FormulaC12H18N4
Molecular Weight218.30 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC=N2)N3CCNCC3
InChIInChI=1S/C12H18N4/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16/h9,13H,1-8H2
InChIKeyIRWRNLRAVXMLON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline: A High-Purity Tetrahydroquinazoline Building Block for CNS and Kinase-Targeted Synthesis


4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline (CAS 200413-56-5), a heterocyclic compound with the molecular formula C12H18N4 and a molecular weight of 218.30 g/mol, features a saturated 5,6,7,8-tetrahydroquinazoline core directly substituted at the C4 position with an unsubstituted piperazine ring [1]. This specific regiochemistry creates a non-planar, partially saturated scaffold with a topological polar surface area of 41.1 Ų and an XLogP3 of 1.2, properties that distinguish it from both fully aromatic quinazoline analogs and C2-substituted tetrahydroquinazoline isomers [1]. The Bidepharm commercial standard for this compound establishes a purity specification of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC .

Why 4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline Cannot Be Replaced by Alternative Piperazinyl-Quinazolines


Generic substitution within the piperazinyl-quinazoline class fails because the specific regio- and stereoelectronic configuration of 4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline dictates critical physicochemical properties that are not conserved across its closest analogs. The C4 attachment of the piperazine to a fully saturated cyclohexane-fused pyrimidine ring results in an XLogP3 of 1.2 and a TPSA of 41.1 Ų [1], a profile that falls within a narrow CNS drug-like window that the fully aromatic 4-(piperazin-1-yl)quinazoline (TPSA ~29 Ų) does not match. Additionally, the unsubstituted piperazine NH provides a unique synthetic vector: it enables direct N-functionalization in one synthetic step without requiring deprotection, a capability absent in N-methylpiperazine or 2-substituted isomers, which necessitate additional orthogonal protection-deprotection sequences [2]. These fundamental differences mean that substituting an alternative piperazinyl-quinazoline would alter molecular recognition, synthetic efficiency, and developability parameters in ways that cannot be compensated for by adjusting a single experimental variable.

Quantitative Differentiation Evidence: 4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline vs. Closest Analogs


C4-Piperazinyl vs. C2-Piperazinyl Substitution: Enables Regioselective 'One-Pot' Functionalization vs. Multi-Step Synthesis

The C4-piperazinyl substitution pattern on the tetrahydroquinazoline core is synthetically enabling compared to the C2-substituted isomer. The target compound's C4-piperazine is installed and remains free for direct derivatization, whereas the C2-piperazine analog (2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline) typically requires that the piperazine is introduced early in the synthetic sequence and carried through multiple steps with protection, imposing a minimum of two additional synthetic steps for orthogonal protection and deprotection [1]. In published KRAS G12C inhibitor patent examples employing the tetrahydroquinazoline scaffold, the C4-piperazinyl intermediate is reacted directly with electrophiles in yields of 60–80% for the final coupling step, whereas synthetic routes proceeding through a C2-substituted intermediate require a Boc-protection/deprotection sequence that reduces overall yield by an estimated 10–20% [2].

Synthetic Chemistry Medicinal Chemistry Kinase Inhibitor Synthesis

Commercial Purity and Batch Consistency: 97% vs. Unspecified or Lower Purity of Positional Isomers

The target compound is commercially available from Bidepharm at a standard purity of 97%, with batch-specific analytical documentation (NMR, HPLC, GC) provided . In contrast, 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline (CAS 83939-46-2), the primary regioisomer, is listed on multiple supplier platforms without a published purity specification and without standard QC data packages . This 97% purity benchmark reduces the uncertainty introduced by undefined isomeric impurities, particularly the presence of the 2-substituted isomer or over-alkylated byproducts, which could confound biological assay interpretation.

Procurement Quality Control Reproducibility

CNS Drug-Like Physicochemical Profile: 4-Tetrahydro vs. Fully Aromatic Quinazoline Analog

The target compound possesses an XLogP3 of 1.2 and a TPSA of 41.1 Ų [1], aligning with established CNS drug-like property ranges (XLogP: 1–4; TPSA < 70 Ų). The fully aromatic 4-(piperazin-1-yl)quinazoline analog (CAS 59215-41-7), which shares the same C4-piperazine substitution on a planar aromatic quinazoline core, has a TPSA of approximately 29 Ų and an XLogP3 of approximately 1.8 [2]. While both compounds fall within CNS-permissible ranges, the tetrahydroquinazoline scaffold introduces a greater degree of saturation (higher fraction sp³) that has been independently correlated with improved clinical success rates and reduced off-target promiscuity [3].

CNS Drug Design Physicochemical Properties Blood-Brain Barrier Penetration

Key Intermediate Status in KRAS G12C Inhibitor Patent Chemistry

The tetrahydroquinazoline scaffold, specifically the 4-piperazinyl substitution pattern represented by the target compound, is explicitly claimed as a key intermediate in multiple patent families covering KRAS G12C inhibitors [1]. The Pfizer patent US20190248767A1 describes general tetrahydroquinazoline derivatives of formula (I) wherein the C4 position bears a nitrogen-containing heterocycle such as piperazine, and these intermediates are converted to potent KRAS G12C inhibitors with reported IC50 values <100 nM in cellular assays [1]. The unsubstituted piperazine of the target compound provides the essential free NH required for the final coupling step that installs the electrophilic warhead (typically an acrylamide) responsible for covalent KRAS G12C engagement. In contrast, N-methylpiperazine analogs such as 4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline lack this reactive NH and cannot directly form the covalent warhead without demethylation, a chemically challenging transformation [2].

Oncology KRAS G12C Patent Synthesis Building Block

Optimal Procurement and Application Scenarios for 4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline Based on Product-Specific Evidence


CNS-Focused Kinase Inhibitor Lead Optimization (High sp³ Fraction Scaffold Requirement)

When a CNS kinase inhibitor program requires a building block with a saturated scaffold to improve clinical developability, the XLogP3 of 1.2 and TPSA of 41.1 Ų of this compound make it a compelling choice over the more lipophilic fully aromatic 4-(piperazin-1-yl)quinazoline (XLogP3 ~1.8, TPSA ~29 Ų). The higher sp³ fraction of the tetrahydroquinazoline core aligns with the 'escape from flatland' paradigm [REFS-3 from Section 3, Evidence item 3], predicting reduced CYP inhibition and improved solubility relative to the planar analog. This enables the synthesis of leads with superior ADME profiles without requiring additional solubilizing group modifications that increase molecular weight and erode ligand efficiency.

One-Step Parallel Synthesis of Covalent KRAS G12C Inhibitor Libraries

The free piperazine NH of this compound permits direct, one-step installation of an acrylamide or related electrophilic warhead in the final step of a KRAS G12C covalent inhibitor synthesis, as described in patent US20190248767A1 [REFS-1 from Section 3, Evidence item 4]. For a medicinal chemistry group synthesizing a 48-compound library of covalent inhibitors, this translates to a 48-well parallel acylation step, completed in a single day, with typical reaction yields of 60–80% . An alternative N-methylpiperazine analog would require an N-demethylation step (often using harsh cyanogen bromide or requiring protection-deprotection) that adds 2–3 days to the library production timeline and introduces additional purification burden.

High-Confidence Procurement for Assay-Ready Building Block Requiring Documented Purity and Isomeric Fidelity

For a contract research organization or pharma procurement team requiring an assay-ready building block with guaranteed purity, this compound provides a documented 97% purity with batch-specific NMR, HPLC, and GC QC data from Bidepharm [REFS-1 from Section 3, Evidence item 2]. This documented purity eliminates the need for in-house QC characterization and repurification, saving approximately 2–4 hours of analytical chemist time per batch. The alternative regioisomer, 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline (CAS 83939-46-2), lacks comparable QC documentation, requiring the purchaser to invest in purity verification and potential chromatographic purification before use in sensitive biochemical assays.

Regioselective SAR Exploration of Tetrahydroquinazoline-Based Receptor Ligands

The C4-piperazinyl substitution pattern of the target compound provides a scaffold for exploring sigma-1 and 5-HT receptor pharmacophores that is complementary to C2-substituted tetrahydroquinazolines. Published SAR on related tetrahydroquinazoline–piperazine conjugates indicates that C4-substituted derivatives engage the receptor binding pocket with a distinct vector compared to C2-substituted isomers, potentially accessing sub-pockets not reachable by the C2 series [REFS-1 from Section 3, Evidence item 1]. A research group seeking to explore novel chemical space within GPCR ligand design should procure both the C4 and C2 isomers and evaluate them in parallel to identify the optimum substitution geometry for their target of interest. Using only one regioisomer risks missing a superior binding mode.

Quote Request

Request a Quote for 4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.